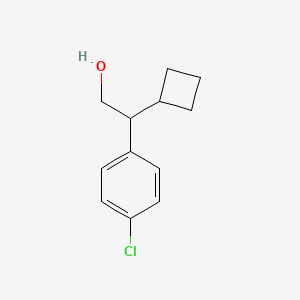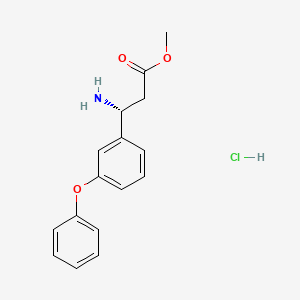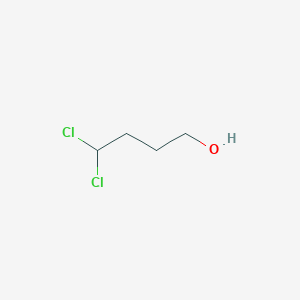
4,4-Dichlorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichlorobutan-1-ol is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated alcohol, characterized by the presence of two chlorine atoms attached to the fourth carbon of a butanol chain. This compound is of interest in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dichlorobutan-1-ol can be synthesized through the chlorination of 3-buten-1-ol. The process involves the reaction of propylene with aqueous formaldehyde stabilized with alcohol in the presence of silica sand to form 3-buten-1-ol, which is then chlorinated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4,4-Dichlorobutanal or 4,4-dichlorobutanoic acid.
Reduction: 4-chlorobutan-1-ol or butan-1-ol.
Substitution: Products depend on the nucleophile used, such as 4-chlorobutan-1-amine when ammonia is used.
Wissenschaftliche Forschungsanwendungen
4,4-Dichlorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-dichlorobutan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobutan-1-ol: Similar structure but with chlorine atoms on the third and fourth carbons.
4-Chlorobutan-1-ol: Contains only one chlorine atom on the fourth carbon.
Butan-1-ol: A non-chlorinated analog.
Uniqueness
4,4-Dichlorobutan-1-ol is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
159433-58-6 |
|---|---|
Molekularformel |
C4H8Cl2O |
Molekulargewicht |
143.01 g/mol |
IUPAC-Name |
4,4-dichlorobutan-1-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 |
InChI-Schlüssel |
OHSSXJLLWCUPEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13469395.png)
![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
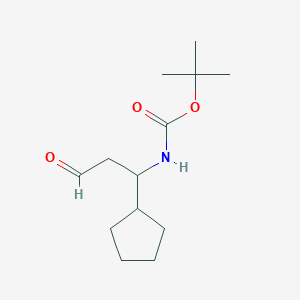
![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
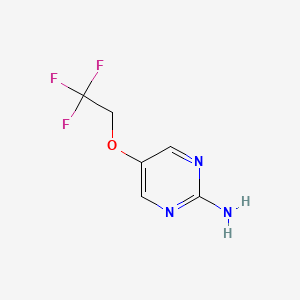

![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
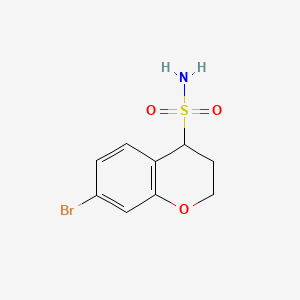

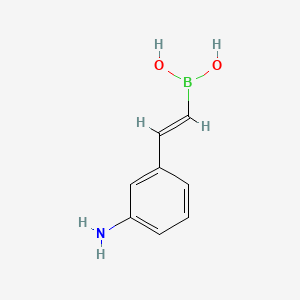
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
